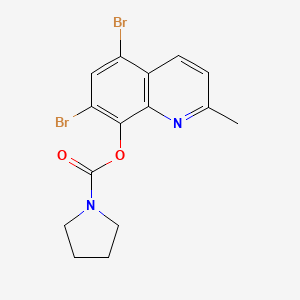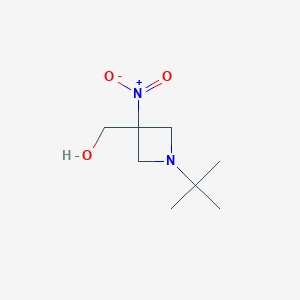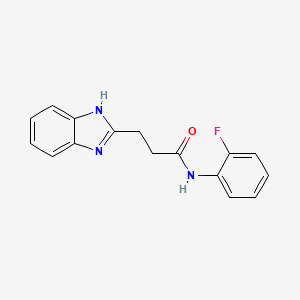![molecular formula C18H25N3O2S2 B11067387 (2Z)-2-{(1S,2R,5S)-2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11067387.png)
(2Z)-2-{(1S,2R,5S)-2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1S,2R,5S)-2-{[5-(TERT-BUTYL)-2-METHYLPHENYL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of chemistry and biology. The compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2R,5S)-2-{[5-(TERT-BUTYL)-2-METHYLPHENYL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of the bicyclic core and the introduction of the hydrazinecarbothioamide group. Common reagents and conditions might include:
Starting materials: Appropriate precursors for the bicyclic core and the tert-butyl-substituted phenyl group.
Reaction conditions: Catalysts, solvents, and temperature control to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((1S,2R,5S)-2-{[5-(TERT-BUTYL)-2-METHYLPHENYL]SULFANYL}-6,8-DIOXABICYCLO[32
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science or as a component in specialized chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets and pathways. For example, it might bind to enzymes or receptors, modulating their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1S,2R,5S)-2-{[5-(TERT-BUTYL)-2-METHYLPHENYL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCT-4-YLIDEN)-1-HYDRAZINECARBOTHIOAMIDE: can be compared with other bicyclic compounds or hydrazinecarbothioamide derivatives.
Unique Features: The specific arrangement of functional groups and the presence of the tert-butyl-substituted phenyl group might confer unique chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases would be necessary
Properties
Molecular Formula |
C18H25N3O2S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[(Z)-[(1S,2R,5S)-2-(5-tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea |
InChI |
InChI=1S/C18H25N3O2S2/c1-10-5-6-11(18(2,3)4)7-14(10)25-15-8-12(20-21-17(19)24)16-22-9-13(15)23-16/h5-7,13,15-16H,8-9H2,1-4H3,(H3,19,21,24)/b20-12-/t13-,15+,16-/m0/s1 |
InChI Key |
IWSHBYRABQSLRS-DGNYFOHOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S[C@@H]2C/C(=N/NC(=S)N)/[C@H]3OC[C@@H]2O3 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)SC2CC(=NNC(=S)N)C3OCC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone](/img/structure/B11067304.png)
![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11067306.png)


![N'-[(4-bromophenyl)carbonyl]-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carbohydrazide](/img/structure/B11067332.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11067333.png)
![(1R,2R,5S)-2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11067334.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}furan-2-carboxamide](/img/structure/B11067336.png)
![ethyl 4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11067348.png)


![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11067366.png)

![(2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B11067379.png)
